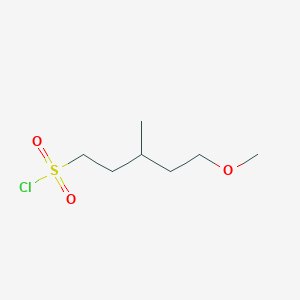![molecular formula C8H13N3O B1425783 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1490550-10-1](/img/structure/B1425783.png)
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is also known by the synonym "1H-1,2,3-Triazole-4-methanol, 1-(cyclobutylmethyl)-" .
Molecular Structure Analysis
The molecular structure of “[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” can be represented by the InChI code: 1S/C8H13N3O . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” has a molecular weight of 167.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Catalyst for Huisgen 1,3-dipolar Cycloadditions : A ligand related to [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol was synthesized and used to form a complex with CuCl. This complex proved to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions due to its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Corrosion Inhibition for Mild Steel : Triazole derivatives, similar in structure to [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, were investigated as corrosion inhibitors for mild steel in acidic medium. Computational studies indicated these derivatives adsorb on the mild steel surface, contributing to their effectiveness as inhibitors (Ma et al., 2017).
Synthesis of Heterocyclic Compounds : The cyclization of aryl azides with compounds including 1,3-benzothiazol-2-ylacetonitrile resulted in high yields of new products, where 1H-1,2,3-triazole derivatives played a crucial role. These findings contribute to the field of synthetic organic chemistry (Pokhodylo et al., 2009).
Anticancer Activity in Novel Compounds : New triazole derivatives, structurally similar to [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, were synthesized and evaluated for their anticancer activity. Some of these compounds showed high efficiency against human leukemia and hepatoma cells (Dong et al., 2017).
Molecular Orbital and Spectroscopy Studies : Studies on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a compound related to [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, using theoretical methods provided insights into its molecular structure and UV-vis spectra, contributing to the understanding of electronic properties in such compounds (Wang et al., 2014).
Applications in Organic Synthesis and Catalysis : Tris(1,2,3-triazol-4-yl)methanols and derivatives, similar to the compound , have been recognized as valuable ligands for transition metal-mediated reactions in organic synthesis and catalysis. Their applications in both homogeneous and heterogenized systems were compiled in a feature article (Etayo et al., 2016).
Propiedades
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5,7,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMAMLYEAMYURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



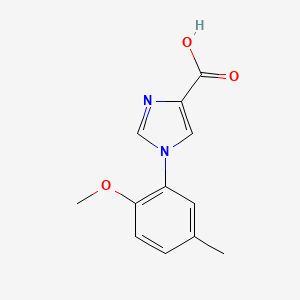

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

amine](/img/structure/B1425709.png)
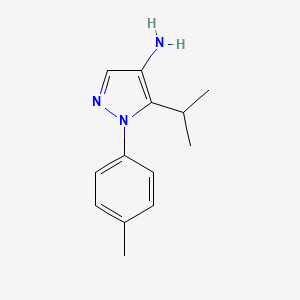
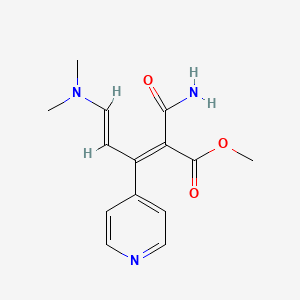
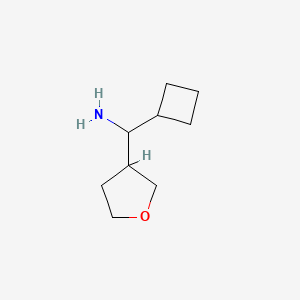
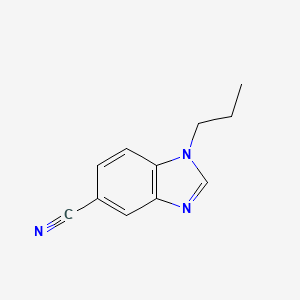
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
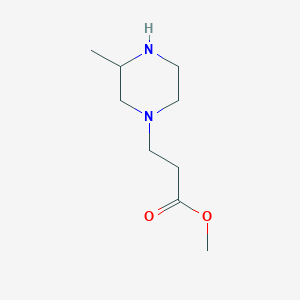
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

